molecular formula C10H11N3OS B8793924 4-{Thieno[3,2-d]pyrimidin-4-yl}morpholine

4-{Thieno[3,2-d]pyrimidin-4-yl}morpholine

Cat. No. B8793924
M. Wt: 221.28 g/mol
InChI Key: ZEWWLZDNTOZATC-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a suspension of 2-(1H-indol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (54 mg) in anhydrous methanol (8 ml) was added phosphorus sulphone (34 mg), followed by sodium methoxide (148u1). The reaction mixture was stirred at room temperature for 4.5 hours, then evaporated onto silica and purified by flash chromatography to give 2-(1H-indol-4-yl)-6-((E)-2-methanesulfonyl-vinyl))-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (30 mg).
Name
2-(1H-indol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
phosphorus sulphone
Quantity
34 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=C([C:10]3[N:11]=[C:12]([N:21]4[CH2:26][CH2:25][O:24][CH2:23][CH2:22]4)[C:13]4[S:18][C:17](C=O)=[CH:16][C:14]=4[N:15]=3)C=CC=2)C=C1.C[O-].[Na+]>CO>[N:21]1([C:12]2[C:13]3[S:18][CH:17]=[CH:16][C:14]=3[N:15]=[CH:10][N:11]=2)[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1 |f:1.2|

Inputs

Step One
Name
2-(1H-indol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
Quantity
54 mg
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=1N=C(C2=C(N1)C=C(S2)C=O)N2CCOCC2
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
phosphorus sulphone
Quantity
34 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated onto silica
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1(CCOCC1)C=1C2=C(N=CN1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.